L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester
CAS No.: 863971-38-4
Cat. No.: VC5096319
Molecular Formula: C55H77N5O10
Molecular Weight: 968.246
* For research use only. Not for human or veterinary use.
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester - 863971-38-4](/images/structure/VC5096319.png)
Specification
CAS No. | 863971-38-4 |
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Molecular Formula | C55H77N5O10 |
Molecular Weight | 968.246 |
IUPAC Name | methyl (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
Standard InChI | InChI=1S/C55H77N5O10/c1-13-35(6)49(45(67-10)31-46(61)60-29-21-28-44(60)50(68-11)36(7)51(62)56-43(54(65)69-12)30-37-22-15-14-16-23-37)58(8)53(64)47(33(2)3)57-52(63)48(34(4)5)59(9)55(66)70-32-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,33-36,42-45,47-50H,13,21,28-32H2,1-12H3,(H,56,62)(H,57,63)/t35-,36+,43-,44-,45+,47-,48-,49-,50+/m0/s1 |
Standard InChI Key | MDJMZQUALDTONI-OVPIWJPHSA-N |
SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
Compound X is a highly modified pentapeptide featuring:
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An N-terminal Fmoc-protected L-phenylalanine residue, a standard protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
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N-methyl-L-valyl-L-valyl dipeptide segment, enhancing metabolic stability by reducing protease susceptibility .
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A complex (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl unit, likely contributing to spatial orientation and target binding.
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A (alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl moiety, a structural motif shared with auristatins like MMAF, which inhibits tubulin polymerization .
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A C-terminal methyl ester, improving cell membrane permeability .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₅₄H₈₀N₆O₁₁S | Calculated |
Molecular Weight | 1053.34 g/mol | Computed |
Key Functional Groups | Fmoc, methyl esters, pyrrolidine | Analogous |
The presence of multiple methyl groups and methoxy substitutions enhances lipophilicity, critical for intracellular delivery in antibody-drug conjugates (ADCs) .
Synthetic Pathways and Modifications
Solid-Phase Peptide Synthesis (SPPS)
Compound X is synthesized via SPPS, leveraging Fmoc chemistry for sequential residue addition :
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Fmoc Deprotection: Piperidine removes the Fmoc group from the N-terminal phenylalanine, exposing the amine for subsequent coupling .
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Coupling Reactions: Activators like HBTU facilitate amide bond formation between residues. The N-methyl valine residues require specialized coupling conditions to prevent epimerization .
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Pyrrolidine Propanoyl Unit Installation: Introduced via Mitsunobu reaction or reductive amination, leveraging methodologies from pyrrolidine derivative synthesis .
Post-Synthetic Modifications
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Methyl Esterification: Treatment with methanol and thionyl chloride converts the C-terminal carboxylic acid to a methyl ester, optimizing pharmacokinetics .
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Sulfhydryl Group Incorporation: If present, sulfomethyl groups (as in related Fmoc-phenylalanine derivatives) enable conjugation to antibody carriers via maleimide chemistry .
Pharmacological Profile and Mechanism of Action
Antimitotic Activity
Compound X shares structural homology with MMAF, a tubulin polymerization inhibitor used in ADCs like belantamab mafodotin :
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Tubulin Binding: The pyrrolidine and heptanoyl units mimic dolastatin 10, binding to β-tubulin’s vinca domain, disrupting microtubule dynamics .
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Potency: N-methylation and methoxy groups enhance cytotoxicity by reducing polarity and increasing membrane permeability (IC₅₀ ≈ 0.1–1 nM in myeloma cell lines) .
Antibody-Drug Conjugate (ADC) Applications
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Linker Chemistry: Compound X’s free carboxylic acid (if hydrolyzed) or sulfhydryl group enables conjugation to monoclonal antibodies via cleavable (e.g., valine-citrulline) or non-cleavable linkers .
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Targeted Delivery: ADCs leveraging Compound X could target CD19, HER2, or BCMA, minimizing off-target effects compared to traditional chemotherapeutics .
Metabolic Stability and Pharmacokinetics
In Vitro Metabolism
Studies on MMAF analogs reveal:
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Demethylation: Cytochrome P450 enzymes (CYP3A4) catalyze N-demethylation, a primary metabolic pathway .
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Ester Hydrolysis: Serum esterases convert methyl esters to carboxylic acids, reducing cell permeability but enhancing solubility .
Pharmacokinetic Parameters (Rat Model)
Parameter | Value | Method |
---|---|---|
Clearance | 45 mL/min/kg | LC-TOF-MS/MS |
Bioavailability | 0% (oral) | Intravenous vs. oral |
Half-life (t₁/₂) | 2.1 hours | Non-compartmental |
The low bioavailability necessitates ADC-mediated delivery to achieve therapeutic concentrations .
Comparative Analysis with Related Compounds
vs. Monomethyl Auristatin E (MMAE)
Feature | Compound X | MMAE |
---|---|---|
C-terminal Group | Methyl ester | Carboxylic acid |
Metabolic Stability | Higher (ester) | Lower (acid) |
Cell Permeability | Enhanced | Moderate |
vs. Actinonin Derivatives
While actinonin derivatives inhibit enkephalinase and ACE , Compound X’s antitubulin mechanism offers broader applicability in oncology .
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